![molecular formula C17H15ClF3N3S B3036330 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-phenylethanethioamide CAS No. 339104-40-4](/img/structure/B3036330.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-phenylethanethioamide
Overview
Description
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-phenylethanethioamide is a useful research compound. Its molecular formula is C17H15ClF3N3S and its molecular weight is 385.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
The compound under discussion, 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-phenylethanethioamide, is related to a class of chemicals that exhibit a wide range of biological activities. Its structure is characterized by the presence of a trifluoromethyl group, which is often associated with increased chemical stability and lipophilicity, enhancing its potential for various applications in scientific research. The presence of both pyridinyl and phenylethanethioamide groups may contribute to its binding affinity and specificity towards certain biological targets.
Biological Activities and Applications
Research on compounds with similar structural features has demonstrated a variety of biological activities. For instance, derivatives of pyrimidines, such as 2-chloro-4-trifluoromethylpyrimidine, have been investigated for their role as inhibitors of key transcription factors like NF-kappaB and AP-1, which are involved in inflammatory and immune responses (Palanki et al., 2000). This suggests that similar compounds could be explored for their anti-inflammatory or immunomodulatory properties.
Additionally, compounds containing the trifluoromethyl group and pyridine ring have shown interesting chemical behaviors and reactivity patterns, making them valuable in synthetic chemistry and material science. For example, the reactivity of trifluoromethyl groups attached to the pyridine ring towards nucleophiles has been studied, indicating potential applications in the synthesis of complex organic molecules (Qian & Liu, 1996).
Potential Applications in Material Science
The unique properties of compounds containing sulfur, ether, and trifluoromethyl linkages, as found in some polyamide-imides, suggest that derivatives of the compound could have applications in the development of new materials. These materials might exhibit outstanding solubility, thermal stability, and potentially unique optical properties, making them suitable for advanced applications in electronics, coatings, and aerospace technologies (Shockravi et al., 2009).
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)-2-phenylethanethioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3S/c1-24(2)10-23-16(25)14(11-6-4-3-5-7-11)15-13(18)8-12(9-22-15)17(19,20)21/h3-10,14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKXEUPWGWKMFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)C(C1=CC=CC=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-phenylethanethioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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